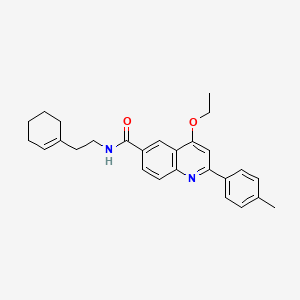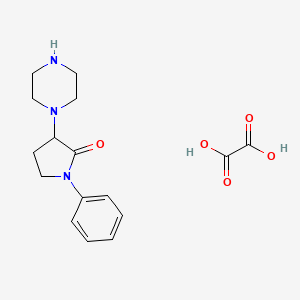
1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a chemical compound with the CAS Number: 1501859-63-7 . It has a molecular weight of 170.24 and its IUPAC name is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2OS/c1-3-4-6-7(5(2)10)11-9-8-6/h3-4H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 170.24 .Aplicaciones Científicas De Investigación
Corrosion Inhibition Thiazole and thiadiazole derivatives, including compounds structurally related to 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one, have been investigated for their potential as corrosion inhibitors. Quantum chemical parameters and molecular dynamics simulations have been used to predict their performances in protecting iron metal against corrosion. Theoretical studies align with experimental results, suggesting these derivatives offer promising corrosion inhibition efficiencies (Kaya et al., 2016).
Antiviral Activity Some thiadiazole derivatives have been synthesized and evaluated for their antiviral activity, particularly against COVID-19. Through structure-guided virtual screening, these compounds showed good docking scores to the COVID-19 main protease, indicating their potential to inhibit the virus's replication mechanism (Rashdan et al., 2021).
Molecular Aggregation Research on molecular aggregation has explored the effects of thiadiazole derivatives in organic solvents, demonstrating how these compounds' structure affects their aggregation interactions. Such studies contribute to a deeper understanding of molecular behaviors in various environments, relevant for material science and drug formulation (Matwijczuk et al., 2016).
QSAR Analysis and Antioxidant Activity QSAR (Quantitative Structure-Activity Relationship) analysis of thiadiazole derivatives has been conducted to explore their potential as antioxidants. This research provides insights into how molecular descriptors influence antioxidant activity, laying the groundwork for designing new antioxidants with optimized properties (Drapak et al., 2019).
Chemical Synthesis and Diversity The synthesis of various thiadiazole derivatives, including those with potential therapeutic applications, highlights the chemical diversity and adaptability of this class of compounds. These synthetic pathways enable the exploration of thiadiazole derivatives for various scientific and pharmaceutical applications (Milinkevich et al., 2008).
Propiedades
IUPAC Name |
1-(4-propylthiadiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-4-6-7(5(2)10)11-9-8-6/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWPDEXJJKENCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

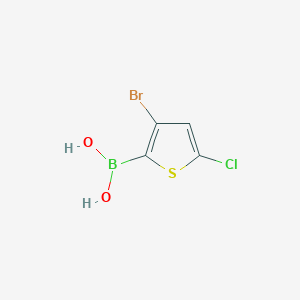

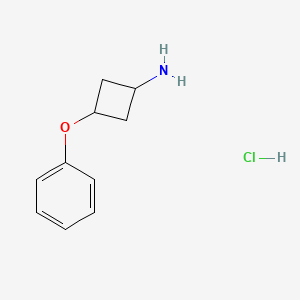
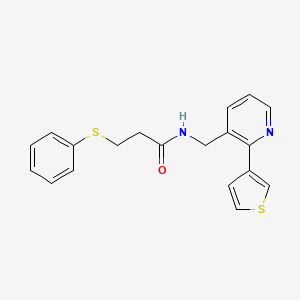
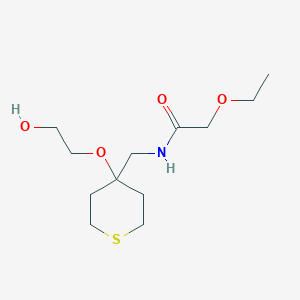
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2840743.png)
![N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2840744.png)


![Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840748.png)
![1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2840749.png)

